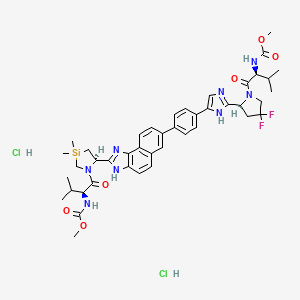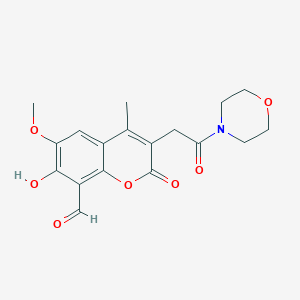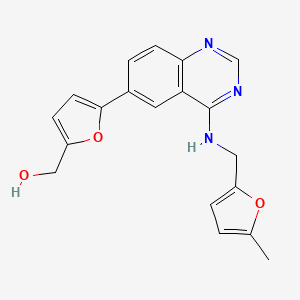
MM-206
概要
説明
MM-206は、シグナル伝達および転写活性化因子3(STAT3)の阻害剤として知られる化学化合物です。 この化合物は、1.2マイクロモルというIC50値でSTAT3 SH2ドメイン-ホスホペプチド相互作用を阻害する能力により、特に腫瘍学の分野で科学研究において大きな可能性を示しています .
科学的研究の応用
MM-206 has a wide range of applications in scientific research:
Chemistry: this compound is used as a reference compound in studies involving STAT3 inhibitors.
Biology: It is employed in cellular assays to study the inhibition of STAT3 activity and its effects on cell signaling pathways.
Industry: The compound is used in the development of new therapeutic agents targeting STAT3-related pathways.
作用機序
MM-206は、STAT3 SH2ドメイン-ホスホペプチド相互作用を阻害することによって効果を発揮します。この阻害は、STAT3のリン酸化と活性化を防ぎ、それによって核への移行と遺伝子発現の調節能力を阻害します。 This compoundの分子標的は、STAT3タンパク質とその関連するシグナル伝達経路です .
準備方法
合成経路と反応条件
MM-206の合成は、ナフタレンスルホンアミド構造のコアを調製することから始まるいくつかの段階を伴います。合成経路には一般的に以下のような段階が含まれます。
ナフタレンコアの形成: ナフタレンコアは、一連の芳香族置換反応によって合成されます。
スルホン化: ナフタレンコアは、スルホンアミド基を導入するためにスルホン化されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるために反応条件の最適化が含まれます。温度、圧力、溶媒の選択などの重要なパラメータは、効率的な生産を実現するために慎重に制御されます。
化学反応の分析
反応の種類
MM-206は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を変性させるために実行できます。
置換: this compoundは、特にスルホンアミド基で置換反応を起こして、さまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、官能基が修飾されたthis compoundのさまざまな誘導体であり、それらの生物学的活性をさらに研究することができます。
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: this compoundは、STAT3阻害剤を含む研究における基準化合物として使用されます。
生物学: STAT3活性の阻害とその細胞シグナル伝達経路への影響を研究するために、細胞アッセイで使用されます。
医学: This compoundは、急性骨髄性白血病の前臨床モデルで、白血病細胞株でアポトーシスを誘導することが示されており、潜在的な効果を示しています.
産業: この化合物は、STAT3関連経路を標的とする新しい治療薬の開発に使用されています。
類似化合物との比較
類似化合物
Stattic: 化学構造が異なるが、生物学的活性が類似している別のSTAT3阻害剤です。
S3I-201: 異なるメカニズムでSTAT3活性を阻害する化合物です。
BP-1-102: 独特の構造的特徴を持つ、STAT3の低分子阻害剤です。
MM-206の独自性
This compoundは、STAT3 SH2ドメイン-ホスホペプチド相互作用に対する高い効力と特異性によって特徴付けられます。 急性骨髄性白血病細胞株で低マイクロモル濃度でアポトーシスを誘導する能力は、他のSTAT3阻害剤と区別されています .
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)



![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
